molecular formula C16H23FN2O4S B5618883 N-[(3R*,4S*)-1-acetyl-4-isopropyl-3-pyrrolidinyl]-3-fluoro-4-methoxybenzenesulfonamide

N-[(3R*,4S*)-1-acetyl-4-isopropyl-3-pyrrolidinyl]-3-fluoro-4-methoxybenzenesulfonamide

Cat. No. B5618883
M. Wt: 358.4 g/mol
InChI Key: ZDCWWDRLGOXYRM-HIFRSBDPSA-N
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Description

N-[(3R*,4S*)-1-acetyl-4-isopropyl-3-pyrrolidinyl]-3-fluoro-4-methoxybenzenesulfonamide is a complex organic compound that falls within the category of sulfonamides. Sulfonamides have been widely studied for their diverse applications, particularly in medicinal chemistry due to their potential pharmacological activities.

Synthesis Analysis

The synthesis of related sulfonamide compounds involves various chemical reactions, often employing fluorinating reagents and specific catalysts. For instance, Yasui et al. (2011) explored the use of a novel electrophilic fluorinating reagent, N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide, to improve the enantioselectivity of products in such syntheses (Yasui et al., 2011).

Molecular Structure Analysis

The molecular structure of sulfonamide compounds, including those similar to the specified compound, often features complex intermolecular interactions. Rodrigues et al. (2015) analyzed the crystal structures of related compounds, revealing how intermolecular interactions lead to the formation of specific architectural structures (Rodrigues et al., 2015).

Chemical Reactions and Properties

Sulfonamides, including derivatives similar to the specified compound, participate in various chemical reactions, such as electrophilic substitutions and reactions with amines. Studies like those by Kurosawa et al. (2003) provide insights into these chemical reactions (Kurosawa et al., 2003).

Physical Properties Analysis

The physical properties of sulfonamides depend on their molecular structure. Studies on related compounds, like those by Mohamed-Ezzat et al. (2023), offer insights into the physical properties through techniques like X-ray crystallography (Mohamed-Ezzat et al., 2023).

Chemical Properties Analysis

Sulfonamides exhibit various chemical properties based on their functional groups and molecular configuration. Banerjee et al. (2002) explored the chemical properties of a solvated sulfonamide derivative, highlighting how different functional groups affect the compound's chemical behavior (Banerjee et al., 2002).

Mechanism of Action

The mechanism of action of this molecule would depend on its intended use. If it’s designed to be a drug, for example, it might interact with certain proteins or enzymes in the body to exert its effects .

Safety and Hazards

The safety and hazards associated with this molecule would depend on various factors, including its reactivity, toxicity, and potential for bioaccumulation. Proper safety measures should be taken when handling this compound .

Future Directions

The future research directions for this molecule could include further studies to better understand its properties, reactivity, and potential uses. If it’s intended to be a drug, for example, it would need to undergo extensive testing to evaluate its efficacy and safety .

properties

IUPAC Name

N-[(3R,4S)-1-acetyl-4-propan-2-ylpyrrolidin-3-yl]-3-fluoro-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23FN2O4S/c1-10(2)13-8-19(11(3)20)9-15(13)18-24(21,22)12-5-6-16(23-4)14(17)7-12/h5-7,10,13,15,18H,8-9H2,1-4H3/t13-,15+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDCWWDRLGOXYRM-HIFRSBDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CN(CC1NS(=O)(=O)C2=CC(=C(C=C2)OC)F)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1CN(C[C@@H]1NS(=O)(=O)C2=CC(=C(C=C2)OC)F)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3R*,4S*)-1-acetyl-4-isopropyl-3-pyrrolidinyl]-3-fluoro-4-methoxybenzenesulfonamide

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